3,6,8-Tribromoimidazo[1,2-a]pyrazine

Catalog No.
S1912830
CAS No.
63744-24-1
M.F
C6H2Br3N3
M. Wt
355.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,8-Tribromoimidazo[1,2-a]pyrazine

CAS Number

63744-24-1

Product Name

3,6,8-Tribromoimidazo[1,2-a]pyrazine

IUPAC Name

3,6,8-tribromoimidazo[1,2-a]pyrazine

Molecular Formula

C6H2Br3N3

Molecular Weight

355.81 g/mol

InChI

InChI=1S/C6H2Br3N3/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H

InChI Key

KOYWJTGSMJPNFV-UHFFFAOYSA-N

SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Br)Br

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Br)Br

    Antibacterial Activity

      Scientific Field: Medicinal Chemistry and Microbiology

      Summary: Researchers have synthesized novel derivatives of triazolo[4,3-a]pyrazine, including those containing the tribromoimidazo[1,2-a]pyrazine scaffold. These compounds were tested for antibacterial activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains using the microbroth dilution method.

    Synthetic Methods and Reactivity

      Scientific Field: Organic Synthesis

      Summary: Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis. Researchers have explored various synthetic methods to access this compound and its derivatives. Notably, some reports have utilized an azido group substituted ortho to the pyrazole ring, leading to the formation of azapentalenes.

    Focused Small Molecule Libraries

      Scientific Field: Chemical Biology

      Summary: Researchers have developed a focused library of 5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines. In the synthesis of these compounds, Cbz-protected piperazinones were cyclized, followed by removal of the protecting group.

    Biological Activity and Drug Development

      Scientific Field: Medicinal Chemistry and Pharmacology

      Summary: Imidazo[1,2-a]pyrazine derivatives exhibit multifarious biological activities. Researchers have explored their potential as drug candidates in various therapeutic areas.

3,6,8-Tribromoimidazo[1,2-a]pyrazine is a complex heterocyclic compound characterized by its three bromine substituents on the imidazo[1,2-a]pyrazine framework. Its molecular formula is C6H2Br3N3C_6H_2Br_3N_3, and it has a molecular weight of approximately 292.81 g/mol. This compound belongs to the imidazo[1,2-a]pyrazine class, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of multiple bromine atoms significantly influences its chemical reactivity and biological properties, making it a subject of interest in various fields of research .

  • Substitution Reactions: The bromine atoms can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized to yield different oxides or reduced to remove bromine atoms.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex structures .

Research indicates that 3,6,8-tribromoimidazo[1,2-a]pyrazine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and may inhibit specific enzymes or proteins that are crucial for the survival of pathogens like Mycobacterium tuberculosis. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development

The synthesis of 3,6,8-tribromoimidazo[1,2-a]pyrazine typically involves the bromination of 6,8-dibromoimidazo[1,2-a]pyrazine using N-bromosuccinimide as a brominating agent. A general procedure includes:

  • Dissolving 6,8-dibromoimidazo[1,2-a]pyrazine in acetonitrile.
  • Adding N-bromosuccinimide to the solution and stirring at room temperature for about two hours.
  • Extracting the product using chloroform and purifying it through column chromatography .

3,6,8-Tribromoimidazo[1,2-a]pyrazine has several applications: